![molecular formula C10H8BrN3S B4624739 4-bromo-N-phenyl-1H-pyrazole-1-carbothioamide](/img/structure/B4624739.png)
4-bromo-N-phenyl-1H-pyrazole-1-carbothioamide
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Overview
Description
4-bromo-N-phenyl-1H-pyrazole-1-carbothioamide is a chemical compound with the molecular formula C10H8BrN3S. It is a synthetic compound that is commonly used in scientific research for its various applications.
Scientific Research Applications
Molecular Spectroscopy and Antimicrobial Potential
Research has shown that pyrazole derivatives, including compounds structurally similar to 4-bromo-N-phenyl-1H-pyrazole-1-carbothioamide, have been optimized and analyzed for their molecular properties using density functional theory (DFT). These studies provide insights into the molecule's stability, electronic properties, and intramolecular interactions, which are crucial for understanding their behavior in different environments. Furthermore, these compounds have been evaluated for their antimicrobial activity, demonstrating potential against various bacterial and fungal strains. Such findings indicate the relevance of these compounds in developing new antimicrobial agents (Sivakumar et al., 2020).
Pharmacological Activity
Several studies have synthesized and investigated the pharmacological activities of pyrazole-1-carbothioamide derivatives. These compounds have shown promising anti-inflammatory, analgesic, and antimicrobial properties. Some derivatives have demonstrated potent anti-inflammatory activity with minimal side effects compared to standard drugs, highlighting their potential in therapeutic applications (Hussain & Kaushik, 2015).
Anticancer Studies
The anticancer properties of pyrazole-1-carbothioamide nucleosides have been explored, with some derivatives showing significant antiproliferative activity against various human cancer cell lines. These studies have utilized molecular docking to predict the efficacy of compounds, suggesting their mechanism of action and potential as cancer therapeutic agents (Radwan et al., 2019).
Corrosion Inhibition
Research into the application of pyrazole carbothioamide heterocycles as corrosion inhibitors for metals in acidic mediums has shown positive results. These compounds exhibit strong adsorption to metal surfaces, offering protection against corrosion. Such studies are pivotal for industries looking to enhance the longevity and durability of metal components (Boudjellal et al., 2020).
Antidepressant Activity
The synthesis and preclinical evaluation of pyrazole-1-carbothioamides for antidepressant activity have been conducted, revealing that certain derivatives can significantly reduce immobility time in animal models. These findings suggest potential applications in developing new antidepressant medications (Mathew et al., 2014).
properties
IUPAC Name |
4-bromo-N-phenylpyrazole-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3S/c11-8-6-12-14(7-8)10(15)13-9-4-2-1-3-5-9/h1-7H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQZEZSBNRBICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-phenyl-1H-pyrazole-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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